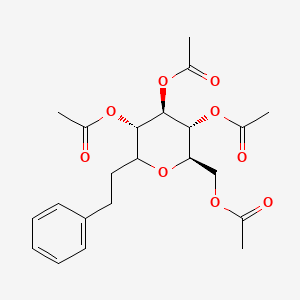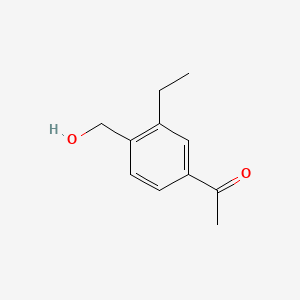
14(15)-EpEDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14(15)-Epoxyeicosadienoic acid, commonly referred to as 14(15)-EpEDE, is an epoxide derivative of eicosadienoic acid. This compound is part of the larger family of epoxyeicosatrienoic acids, which are known for their roles in various biological processes. 14(15)-Epoxyeicosadienoic acid is particularly notable for its involvement in the regulation of vascular tone and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxyeicosadienoic acid typically involves the epoxidation of eicosadienoic acid. This can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of 14(15)-Epoxyeicosadienoic acid may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions. Enzymes like cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of eicosadienoic acid with high specificity and efficiency. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
化学反应分析
Types of Reactions
14(15)-Epoxyeicosadienoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide ring can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
14(15)-Epoxyeicosadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
作用机制
14(15)-Epoxyeicosadienoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation. Additionally, it can inhibit the activity of soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids and subsequent vasodilation and anti-inflammatory effects.
相似化合物的比较
14(15)-Epoxyeicosadienoic acid can be compared with other epoxyeicosatrienoic acids (EETs) such as:
- 8(9)-Epoxyeicosatrienoic acid
- 11(12)-Epoxyeicosatrienoic acid
- 19(20)-Epoxyeicosatrienoic acid
Uniqueness
14(15)-Epoxyeicosadienoic acid is unique due to its specific regioisomeric structure, which confers distinct biological activities. Its ability to selectively activate PPARs and inhibit sEH distinguishes it from other EETs, making it a compound of significant interest in therapeutic research.
属性
CAS 编号 |
351533-80-7 |
|---|---|
分子式 |
C20H34O3 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
(8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10- |
InChI 键 |
ZXBWLXDDSYHRTE-QGIBGKBZSA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
手性 SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\CCCCCCC(=O)O |
规范 SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
同义词 |
(±)14,15-Epoxyeicosadienoic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


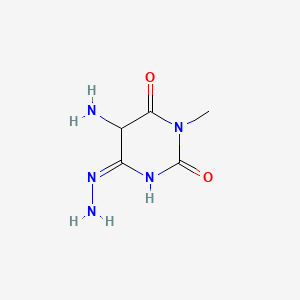

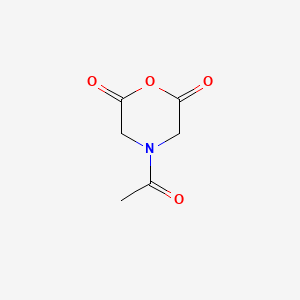
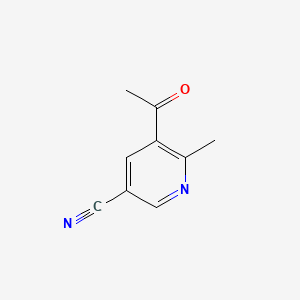

![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)
